Mlkl-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

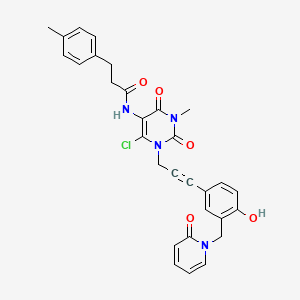

Molecular Formula |

C30H27ClN4O5 |

|---|---|

Molecular Weight |

559.0 g/mol |

IUPAC Name |

N-[6-chloro-1-[3-[4-hydroxy-3-[(2-oxo-1-pyridinyl)methyl]phenyl]prop-2-ynyl]-3-methyl-2,4-dioxopyrimidin-5-yl]-3-(4-methylphenyl)propanamide |

InChI |

InChI=1S/C30H27ClN4O5/c1-20-8-10-21(11-9-20)13-15-25(37)32-27-28(31)35(30(40)33(2)29(27)39)17-5-6-22-12-14-24(36)23(18-22)19-34-16-4-3-7-26(34)38/h3-4,7-12,14,16,18,36H,13,15,17,19H2,1-2H3,(H,32,37) |

InChI Key |

ATSRNJYTNQHJIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)NC2=C(N(C(=O)N(C2=O)C)CC#CC3=CC(=C(C=C3)O)CN4C=CC=CC4=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Mlkl-IN-4: A Technical Guide to its Application as a Chemical Probe for MLKL Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. The mixed lineage kinase domain-like (MLKL) protein is the terminal effector in this pathway, and its activation is a key event in the execution of necroptotic cell death. Understanding the intricate mechanisms of MLKL function is paramount for the development of novel therapeutics targeting necroptosis-related diseases. Mlkl-IN-4, a potent and specific inhibitor of MLKL, serves as an invaluable chemical probe for dissecting the molecular events governed by this pseudokinase. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

This compound: Mechanism of Action and Properties

This compound, also identified as compound 56, is a uracil derivative that potently inhibits necroptosis.[1] Its primary mechanism of action is the inhibition of MLKL translocation to the plasma membrane, a crucial step for the execution of necroptotic cell death.[1] Importantly, this compound acts downstream of the phosphorylation of MLKL by its upstream kinase, RIPK3.[1] This allows researchers to specifically investigate the post-phosphorylation events in the necroptosis pathway.

This compound possesses favorable chemical properties for a chemical probe, including a half-life of over 48 hours and significantly lower reactivity with glutathione, suggesting reduced potential for off-target effects.[1] It also contains an alkyne group, making it suitable for click chemistry applications, enabling its use in target identification and validation studies.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound and other relevant MLKL inhibitors for comparative purposes.

| Compound | Target | Assay System | Potency (EC50/IC50) | Binding Affinity (Kd) | Reference |

| This compound (compound 56) | MLKL | Necroptosis in HT-29 cells | 82 nM (EC50) | Not Reported | [1] |

| Necrosulfonamide (NSA) | Human MLKL (Cys86) | Necroptosis in human cells | ~500 nM (IC50) | Not Applicable (covalent) | [2][3] |

| TC13172 | Human MLKL (Cys86) | Necroptosis in HT-29 cells | 2 nM (EC50) | Not Applicable (covalent) | [4] |

| Compound 1 (GW806742X) | MLKL (ATP-binding site) | Necroptosis in FADD-deficient Jurkat cells | 1.85 µM (EC50) | 530 nM | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to probe MLKL function.

Cell Viability Assay to Determine the Efficacy of this compound

This protocol is designed to quantify the ability of this compound to inhibit necroptosis-induced cell death.

Materials:

-

HT-29 cells (or other suitable cell line)

-

DMEM supplemented with 10% FBS, penicillin/streptomycin

-

TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., birinapant)

-

z-VAD-fmk (pan-caspase inhibitor)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well opaque-walled plates

Procedure:

-

Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).

-

Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.[7]

Western Blot Analysis of MLKL Phosphorylation and Translocation

This protocol allows for the assessment of this compound's effect on MLKL phosphorylation and its localization to the membrane fraction.

Materials:

-

HT-29 cells

-

Cell culture reagents as described in 3.1

-

This compound

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-MLKL (Ser358 for human), anti-MLKL, anti-GAPDH (loading control), anti-Calnexin (membrane marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

-

Induce necroptosis as described in 3.1 for a shorter time course (e.g., 4-6 hours).

-

For total cell lysates: a. Wash cells with ice-cold PBS and lyse in RIPA buffer. b. Determine protein concentration using the BCA assay. c. Proceed with SDS-PAGE and western blotting to detect total MLKL and phospho-MLKL.

-

For membrane fractionation: a. Harvest cells and perform subcellular fractionation to isolate the crude membrane and cytosolic fractions. b. Determine protein concentration of each fraction. c. Perform SDS-PAGE and western blotting, probing for MLKL, a cytosolic marker (e.g., GAPDH), and a membrane marker (e.g., Calnexin) to assess the purity of fractions and the translocation of MLKL.[8]

-

Analyze the resulting blots to determine if this compound affects MLKL phosphorylation and its presence in the membrane fraction.

Immunoprecipitation of MLKL

This protocol can be used to isolate MLKL and its interacting partners to study the effect of this compound on complex formation.

Materials:

-

HT-29 cells

-

Cell culture and treatment reagents as described above

-

Immunoprecipitation (IP) lysis buffer (e.g., Triton X-100 based buffer)

-

Anti-MLKL antibody or anti-FLAG/HA antibody if using tagged protein

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and western blotting reagents

Procedure:

-

Treat cells with or without necroptosis inducers and this compound as described previously.

-

Lyse cells in IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluates by SDS-PAGE and western blotting to detect MLKL and any co-immunoprecipitated proteins.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound and MLKL function.

Figure 1: The Necroptosis Signaling Pathway and the Site of Action of this compound.

Figure 2: A generalized experimental workflow for characterizing this compound as an MLKL inhibitor.

Figure 3: Logical relationship illustrating the inhibitory action of this compound on the necroptotic pathway.

Conclusion

This compound is a powerful and specific chemical probe for investigating the function of MLKL in necroptosis. Its ability to inhibit MLKL translocation downstream of phosphorylation provides a unique tool to uncouple these two key events in the necroptotic cascade. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery, ultimately contributing to a deeper understanding of necroptosis and the development of novel therapeutic strategies.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Mlkl-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Mlkl-IN-4, a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, the terminal effector of necroptosis. This document details the chemical structure, synthesis protocol, and key biological data of this compound, also referred to as compound 56 in its primary publication. Experimental protocols for the core assays used to characterize its activity are provided, along with diagrams illustrating the necroptotic signaling pathway and the experimental workflow for its evaluation. All quantitative data are summarized in structured tables for ease of comparison and analysis.

Introduction to this compound

This compound is a novel small molecule inhibitor of MLKL, the executioner protein in the necroptotic cell death pathway.[1] Necroptosis is a form of programmed necrosis that is implicated in the pathophysiology of a range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. As the terminal effector of this pathway, MLKL represents a key therapeutic target. This compound emerged from a scaffold morphing approach based on a previously identified xanthine MLKL inhibitor.[2] It is a potent inhibitor of necroptosis in human HT-29 colon adenocarcinoma cells, acting downstream of MLKL phosphorylation by its upstream kinase, RIPK3.[1][2] Mechanistically, this compound has been shown to inhibit the translocation of activated MLKL to the plasma membrane, a critical step for the execution of necroptotic cell death.[1][3]

Chemical Properties and Structure

This compound is a uracil derivative with a molecular formula of C30H27ClN4O5 and a molecular weight of 559.01 g/mol .[1] It contains an alkyne group, making it suitable for use as a click chemistry reagent.[1]

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-(4-(but-2-yn-1-yl)-3-chlorophenyl)-3-(4-(p-tolyl)butanoyl)urea | [1] |

| Molecular Formula | C30H27ClN4O5 | [1] |

| Molecular Weight | 559.01 g/mol | [1] |

| CAS Number | 3031406-17-1 | [1] |

| SMILES | O=C(NC1=C(Cl)N(CC#CC2=CC=C(O)C(CN3C=CC=CC3=O)=C2)C(N(C)C1=O)=O)CCC4=CC=C(C)C=C4 | [1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a representative synthetic scheme.

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is outlined below, based on standard organic chemistry principles and procedures adapted from the synthesis of similar urea derivatives.

Step 1: Synthesis of 4-(3,5-Dimethylpiperidin-1-yl)-3-nitro-benzaldehyde

To a solution of 4-fluoro-3-nitrobenzaldehyde (34.9 mmol) in dichloromethane (100 mL), 3,5-dimethylpiperidine (52.1 mmol) and triethylamine (52.4 mmol) are added at 0 °C. The mixture is stirred at room temperature for 30 minutes, then poured into water and extracted with dichloromethane. The organic layers are washed with 1N HCl and brine, dried over anhydrous Na2SO4, and concentrated to yield the product.

Step 2: General Procedure for the Synthesis of Urea Derivatives

The synthesis of the final urea compounds is achieved by reacting an appropriate amine with an isocyanate. Specifically, for a compound with a similar core structure, the reaction of an amine intermediate with p-tolyl isocyanate in dry tetrahydrofuran affords the desired urea derivative.

Biological Activity and Quantitative Data

This compound has been demonstrated to be a potent inhibitor of necroptosis. Its biological activity has been characterized in various in vitro assays.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | EC50 / IC50 | Reference |

| Necroptosis Inhibition | HT-29 | 82 nM | [1] |

| RIPK1 Kinase Inhibition | - | Slight inhibition at 10 µM | [1] |

Pharmacokinetic Properties:

This compound exhibits a half-life (T1/2) of over 48 hours and shows a reaction rate with glutathione (GSH) that is more than 150-fold lower than that of the parent xanthine inhibitor, suggesting reduced potential for off-target effects and cellular toxicity.[1][2]

Experimental Protocols

Necroptosis Induction and Inhibition Assay in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of the inhibitory potential of this compound.

-

Cell Culture: HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Assay Setup: Cells are seeded in 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1.5 hours.

-

Necroptosis Induction: Necroptosis is induced by treating the cells with a combination of TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor, z-VAD-FMK (Z).[3][4][5] A typical combination for HT-29 cells is 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK.[4]

-

Cell Viability Assessment: After a 24-hour incubation period, cell viability is assessed using a CellTiter-Glo luminescent cell viability assay, which measures ATP levels.

-

Data Analysis: The EC50 value, the concentration of the inhibitor that results in a 50% rescue from necroptotic cell death, is calculated from the dose-response curve.

MLKL Membrane Translocation Assay

This immunofluorescence-based assay is used to visualize the effect of this compound on the translocation of phosphorylated MLKL (p-MLKL) to the plasma membrane during necroptosis.

-

Cell Culture and Treatment: HT-29 cells are grown on coverslips in 24-well plates. Cells are pre-treated with this compound (e.g., 1 µM) for 1.5 hours, followed by induction of necroptosis with T/S/Z for 4 hours.[1][6]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 12 minutes, followed by permeabilization with 1% Triton X-100 in PBS containing 0.02% BSA for 2 minutes.[6]

-

Immunostaining: Cells are incubated with a primary antibody against phosphorylated MLKL (p-MLKL, e.g., phospho-S358). Following washes, a fluorescently labeled secondary antibody is applied. Nuclei are counterstained with DAPI.

-

Microscopy and Analysis: Coverslips are mounted on slides and imaged using a fluorescence microscope. The subcellular localization of p-MLKL is observed. In untreated necroptotic cells, p-MLKL will form puncta and localize to the plasma membrane.[5][6] In cells treated with an effective inhibitor like this compound, p-MLKL will remain in the cytoplasm.[1]

RIPK1 Kinase Inhibition Assay

This assay determines the effect of this compound on the enzymatic activity of RIPK1 kinase.

-

Assay Principle: A common method is a fluorescence polarization (FP)-based assay that measures the competition of a test compound with a fluorescently labeled ATP-competitive ligand for binding to the ATP pocket of RIPK1.

-

Reagents: Purified, GST-tagged human RIPK1 (amino acids 1-375), a fluorescently labeled ligand, and the test compound (this compound).

-

Procedure:

-

A reaction mixture is prepared containing purified RIPK1 enzyme and the fluorescent ligand in an appropriate assay buffer.

-

This compound is added at various concentrations.

-

The mixture is incubated to allow for binding to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ligand binding, is calculated.

Visualizations

Necroptosis Signaling Pathway

Caption: The canonical necroptosis signaling pathway initiated by TNF-α.

This compound Synthesis and Evaluation Workflow

Caption: Workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a valuable chemical probe for studying the role of MLKL in necroptosis and holds potential as a starting point for the development of therapeutics for diseases driven by this cell death pathway. Its well-defined mechanism of action, involving the inhibition of MLKL translocation, and its favorable in vitro properties make it a significant tool for researchers in the field of cell death and drug discovery. This guide provides the essential technical information required for the synthesis and application of this compound in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. MLKL trafficking and accumulation at the plasma membrane control the kinetics and threshold for necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of Mlkl-IN-4: A Technical Guide to a Novel Class of Necroptosis Inhibitors

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for Mlkl-IN-4, a potent and novel inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, the executioner of necroptotic cell death. This document is intended for researchers, scientists, and drug development professionals engaged in the study of necroptosis and the discovery of therapeutic agents targeting this pathway. Herein, we present a comprehensive summary of quantitative SAR data, detailed experimental protocols for key biological assays, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to this compound and Necroptosis

Necroptosis is a form of regulated necrosis that is implicated in the pathophysiology of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2] The central signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, culminating in the phosphorylation and activation of MLKL.[1][3] Activated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[4][5]

This compound (also referred to as compound 56) has emerged from a new class of uracil derivatives as a potent inhibitor of MLKL-mediated necroptosis.[6][7] It acts downstream of MLKL phosphorylation and effectively blocks the translocation of MLKL to the cell membrane.[8] This guide delves into the medicinal chemistry efforts that led to the discovery of this compound, providing a detailed examination of how chemical modifications to the uracil scaffold influence its inhibitory activity.

Structure-Activity Relationship (SAR) Studies of Uracil-Based MLKL Inhibitors

The development of this compound was the result of a systematic SAR study, evolving from a previously identified xanthine-based MLKL inhibitor.[6][7] The core of the investigation focused on modifications at three key positions of the uracil scaffold: the N1 and N3 positions of the uracil ring and the acylhydrazone side chain. The inhibitory activity of the synthesized compounds was evaluated in a cell-based necroptosis assay using human colorectal adenocarcinoma HT-29 cells, a well-established model for studying this cell death pathway.[6][9] Necroptosis was induced by a combination of Tumor Necrosis Factor-alpha (TNFα), a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk (TSZ).[10][11]

The following tables summarize the quantitative SAR data for key analogs, with their anti-necroptotic activity presented as EC50 values.

Table 1: Modifications at the N1 Position of the Uracil Ring

| Compound | R1 | EC50 (nM) in HT-29 cells |

| 3 | H | >10000 |

| 4 | Methyl | 1260 |

| 5 | Ethyl | 280 |

| 6 | Propyl | 210 |

| 7 | Isopropyl | 340 |

| 8 | Cyclopropylmethyl | 120 |

| 9 | Propargyl | 150 |

| 10 | Benzyl | 140 |

Data sourced from Cui B, et al. J Med Chem. 2022.[6][7]

SAR Summary for N1 Position: Substitution at the N1 position was found to be critical for activity. A simple hydrogen (Compound 3) resulted in a loss of potency. Small alkyl groups like methyl and ethyl (Compounds 4 and 5) conferred moderate activity, with potency generally increasing with a slightly larger, more rigid, or electron-rich substituent like cyclopropylmethyl and benzyl (Compounds 8 and 10).

Table 2: Modifications at the N3 Position of the Uracil Ring

| Compound | R2 | EC50 (nM) in HT-29 cells |

| 28 | H | 120 |

| 29 | 4-Fluorobenzyl | 140 |

| 30 | 4-Chlorobenzyl | 110 |

| 31 | 4-Bromobenzyl | 130 |

| 32 | 4-Methylbenzyl | 120 |

| 33 | 4-Methoxybenzyl | 160 |

| 34 | 2-Naphthylmethyl | 150 |

Data sourced from Cui B, et al. J Med Chem. 2022.[6][7]

SAR Summary for N3 Position: Modifications at the N3 position with various substituted benzyl groups showed that this position is relatively tolerant to a range of substituents. Halogenated benzyl groups (Compounds 29-31) and those with small alkyl or alkoxy groups (Compounds 32 and 33) maintained potent inhibitory activity, suggesting that steric and electronic properties in this region have a modest impact on potency.

Table 3: Modifications of the Acylhydrazone Side Chain

| Compound | R3 | EC50 (nM) in HT-29 cells |

| 48 | Phenyl | 110 |

| 49 | 4-Methylphenyl | 95 |

| 50 | 4-Ethylphenyl | 98 |

| 51 | 4-Propylphenyl | 110 |

| 52 | 4-Isopropylphenyl | 100 |

| 53 | 4-Methoxyphenyl | 130 |

| 54 | 4-Chlorophenyl | 120 |

| 55 | 4-Bromophenyl | 110 |

| 56 (this compound) | 4-Methylphenyl | 82 |

Data sourced from Cui B, et al. J Med Chem. 2022.[6][7]

SAR Summary for Acylhydrazone Side Chain: The acylhydrazone moiety proved to be a critical determinant of high potency. A phenyl group at the R3 position (Compound 48) provided a good starting point. The introduction of a methyl group at the para-position of the phenyl ring (Compound 49) slightly improved activity. Further optimization, combining favorable substitutions at all three positions, culminated in the discovery of this compound (Compound 56), which exhibited the most potent activity in the series with an EC50 of 82 nM.[6][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.

Necroptosis Inhibition Assay in HT-29 Cells

This assay is the primary method for quantifying the anti-necroptotic activity of the compounds.

1. Cell Culture and Seeding:

- Human colorectal adenocarcinoma HT-29 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

- For the assay, HT-29 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.

2. Compound Treatment and Necroptosis Induction:

- The following day, the culture medium is replaced with fresh medium containing the test compounds at various concentrations.

- Cells are pre-incubated with the compounds for 1 hour.

- Necroptosis is then induced by adding a cocktail of human TNFα (20 ng/mL), a Smac mimetic (100 nM), and the pan-caspase inhibitor z-VAD-fmk (20 µM).[10][11]

3. Assessment of Cell Viability:

- After 24 hours of incubation with the necroptosis-inducing cocktail, cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

- Luminescence is measured using a microplate reader.

- The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of MLKL Translocation

This assay is used to confirm the mechanism of action of the inhibitors by assessing their ability to prevent the translocation of MLKL to the cell membrane.

1. Cell Treatment and Fractionation:

- HT-29 cells are seeded in 6-well plates and grown to 80-90% confluency.

- Cells are pre-treated with the test compound (e.g., this compound at 1 µM) for 1 hour, followed by induction of necroptosis with TNFα, Smac mimetic, and z-VAD-fmk for the indicated time.

- After treatment, cells are harvested and subjected to subcellular fractionation to separate the cytosolic and membrane fractions. This is typically achieved by using a digitonin-based cell permeabilization buffer followed by centrifugation.

2. Protein Quantification and SDS-PAGE:

- The protein concentration of both the cytosolic and membrane fractions is determined using a BCA protein assay kit (Thermo Fisher Scientific).

- Equal amounts of protein from each fraction are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

3. Immunoblotting:

- The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- The membrane is then incubated overnight at 4°C with a primary antibody specific for MLKL. Antibodies for loading controls for the cytosolic (e.g., GAPDH) and membrane (e.g., Na+/K+-ATPase) fractions are also used.

- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

Visualizing the Molecular Landscape

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the necroptosis signaling pathway and the experimental workflow for evaluating MLKL inhibitors.

Caption: The necroptosis signaling pathway initiated by TNFα.

Caption: Workflow for the discovery and evaluation of MLKL inhibitors.

Conclusion

The systematic exploration of the structure-activity relationship of uracil-based derivatives has successfully led to the identification of this compound as a highly potent inhibitor of necroptosis. The detailed SAR data presented in this guide highlights the critical importance of substitutions at the N1, N3, and acylhydrazone positions of the uracil scaffold for achieving optimal inhibitory activity. The provided experimental protocols offer a robust framework for the evaluation of MLKL inhibitors and the elucidation of their mechanism of action. The continued investigation of this chemical series holds significant promise for the development of novel therapeutics for the treatment of diseases driven by necroptotic cell death.

References

- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Killer Pseudokinase Mixed Lineage Kinase Domain-Like Protein (MLKL) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis | PLOS One [journals.plos.org]

The Inhibitory Effect of Mlkl-IN-4 on MLKL Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrotic cell death, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key effector in this pathway is the mixed lineage kinase domain-like protein (MLKL). Upon activation by receptor-interacting protein kinase 3 (RIPK3), MLKL is phosphorylated, leading to its oligomerization, translocation to the plasma membrane, and subsequent cell death. The central role of MLKL phosphorylation makes it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Mlkl-IN-4, a potent inhibitor of MLKL, and its effect on MLKL phosphorylation.

This compound: A Potent Inhibitor of MLKL-Mediated Necroptosis

This compound (also known as compound 56) is a uracil derivative identified as a potent inhibitor of MLKL.[1] It effectively blocks necroptosis in various cell models.

Mechanism of Action

This compound acts downstream of MLKL phosphorylation.[2][3] Unlike some other inhibitors that target the upstream kinases RIPK1 or RIPK3, this compound does not affect the phosphorylation status of either RIPK1 or MLKL itself.[2][3] Instead, its mechanism of action involves the partial inhibition of MLKL oligomerization and, more significantly, the inhibition of phosphorylated MLKL's translocation to the plasma membrane.[1] This prevents the final execution steps of necroptosis, namely membrane disruption and cell lysis.

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in cell-based assays. The following table summarizes the available data.

| Cell Line | Assay Type | Parameter | Value | Reference |

| HT-29 (Human colorectal adenocarcinoma) | Cell Viability Assay (Necroptosis Inhibition) | EC50 | 82 nM | [2][3] |

Table 1: In Vitro Efficacy of this compound

Signaling Pathways

The necroptosis signaling cascade leading to MLKL phosphorylation and the subsequent steps inhibited by this compound are depicted in the following diagrams.

Experimental Protocols

Detailed methodologies for key experiments to assess the inhibitory effect of this compound are provided below.

Western Blot for Phospho-MLKL

This protocol is for the detection of phosphorylated MLKL (p-MLKL) in cell lysates to confirm that a compound does not inhibit the upstream phosphorylation event.

Materials:

-

Cells (e.g., HT-29)

-

Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-MLKL, anti-total-MLKL, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for 1-2 hours. Induce necroptosis by adding TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM). Incubate for the desired time (e.g., 4-8 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-MLKL and total MLKL overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Cell Viability Assay (Necroptosis Inhibition)

This assay quantifies the ability of this compound to protect cells from necroptotic cell death.

Materials:

-

Cells (e.g., HT-29)

-

Necroptosis-inducing agents

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-1)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours. Include vehicle-only controls.

-

Induction of Necroptosis: Add the necroptosis-inducing stimuli to the appropriate wells. Include an untreated control group.

-

Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).

-

Measurement of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the EC50 value.

Conclusion

This compound is a valuable tool for studying the role of MLKL in necroptosis. Its potency and specific mechanism of action, downstream of MLKL phosphorylation, make it a promising lead compound for the development of therapeutics targeting diseases where necroptosis is implicated. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the inhibitory effects of this compound and other potential MLKL inhibitors. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this class of compounds.

References

- 1. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Binding Site of Mlkl-IN-4 on MLKL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the potent necroptosis inhibitor, Mlkl-IN-4, and its target, the Mixed Lineage Kinase Domain-Like (MLKL) protein. This document details the binding site, mechanism of action, and relevant experimental protocols, presenting quantitative data in a structured format and visualizing key pathways and workflows.

Introduction to MLKL and Necroptosis

Necroptosis is a form of regulated cell death that is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and ischemic injury. Unlike apoptosis, necroptosis is a caspase-independent pathway. The execution of necroptosis is mediated by the pseudokinase MLKL. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[1][2] Given its central role as the terminal effector in this pathway, MLKL has emerged as a promising therapeutic target for diseases driven by necroptotic cell death.

This compound: A Potent Inhibitor of MLKL

This compound, also known as compound 56, is a novel and potent inhibitor of MLKL.[1][3] It belongs to a class of uracil derivatives developed through scaffold morphing of a previously identified xanthine-based MLKL inhibitor, TC13172.[1][2] this compound effectively inhibits necroptosis in human HT-29 cells with an EC50 of 82 nM.[3] A key characteristic of this compound is that it acts downstream of MLKL phosphorylation, inhibiting the translocation of MLKL to the cell membrane.[3]

The Binding Site of this compound on MLKL

This compound employs a distinct mechanism of action compared to other well-characterized MLKL inhibitors like necrosulfonamide (NSA) and TC13172, which covalently target Cysteine 86 (Cys86) in the N-terminal four-helix bundle (4HB) domain of human MLKL.[4]

Recent studies have revealed that this compound also interacts with the 4HB domain, but its binding is centered around a different site. The uracil core of this compound is positioned to form crucial π-π stacking interactions with Phenylalanine 148 (F148) of MLKL.[4] F148 is located in the "brace" region, a two-helix linker that connects the N-terminal 4HB domain to the C-terminal pseudokinase domain. This interaction is thought to stabilize an inactive conformation of MLKL, thereby preventing the conformational changes necessary for its oligomerization and subsequent translocation to the plasma membrane.[1][4] While the interaction involves the 4HB domain, the key interaction with F148 in the brace region highlights an allosteric mechanism of inhibition.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant MLKL inhibitors for comparative analysis.

| Compound | Target | Binding Site | Potency (EC50/IC50) | Cell Line | Reference |

| This compound (Cpd 56) | Human MLKL | 4HB Domain / Brace Region (F148) | 82 nM (EC50) | HT-29 | [3] |

| Necrosulfonamide (NSA) | Human MLKL | 4HB Domain (Cys86) | ~500 nM (EC50) | HT-29 | [5] |

| TC13172 | Human MLKL | 4HB Domain (Cys86) | 2 nM (EC50) | HT-29 | [1] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the necroptosis signaling pathway and the inhibitory action of this compound.

Caption: Necroptosis signaling cascade and the inhibitory mechanism of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its binding to MLKL.

Cell Viability Assay for Necroptosis Inhibition

This protocol is used to determine the potency of a compound in inhibiting necroptotic cell death.

Workflow Diagram:

Caption: Workflow for determining the efficacy of necroptosis inhibitors.

Methodology:

-

Cell Seeding: Seed human colon adenocarcinoma HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions.

-

Necroptosis Induction: After a pre-incubation period with the inhibitor (e.g., 1 hour), add a cocktail of necroptosis-inducing agents. A common combination for HT-29 cells is TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM).

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.

-

Viability Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

MLKL Translocation Assay

This assay is used to visualize and quantify the inhibition of MLKL translocation to the plasma membrane.

Workflow Diagram:

Caption: Workflow for assessing the inhibition of MLKL membrane translocation.

Methodology:

-

Cell Treatment: Culture HT-29 cells and treat them with this compound (e.g., 1 µM) for 1 hour, followed by induction of necroptosis for a shorter period (e.g., 4-6 hours) to capture the translocation event.

-

Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions using a commercially available kit or a standard protocol involving differential centrifugation.

-

Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.

-

Western Blotting: Separate equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with primary antibodies against MLKL and phosphorylated MLKL (p-MLKL), as well as markers for the cytosolic (e.g., GAPDH) and membrane (e.g., Na+/K+ ATPase) fractions to ensure proper fractionation.

-

Analysis: Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of MLKL and p-MLKL in the membrane fraction of inhibitor-treated cells compared to the control indicates inhibition of translocation.

In Vitro Kinase Assay (RIPK3-MLKL)

This biochemical assay can be used to determine if an inhibitor directly affects the phosphorylation of MLKL by RIPK3.

Workflow Diagram:

Caption: Workflow for the in vitro RIPK3-mediated MLKL phosphorylation assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant human RIPK3 kinase, recombinant human MLKL protein, and a kinase reaction buffer containing ATP and MgCl2.

-

Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Analysis:

-

Western Blot: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL (Ser358)). A decrease in the p-MLKL signal indicates inhibition.

-

ADP-Glo™ Kinase Assay: Alternatively, use a luminescence-based assay like ADP-Glo™ to quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Conclusion

This compound is a potent and specific inhibitor of MLKL-mediated necroptosis. Its unique mechanism of action, involving binding to the 4HB domain and brace region of MLKL and allosterically inhibiting its translocation, distinguishes it from other covalent MLKL inhibitors. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel MLKL inhibitors, which hold significant promise for the treatment of a wide range of inflammatory and degenerative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Mlkl-IN-4: A Technical Guide to its Impact on the Necrosome Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation, infectious disease, and ischemia-reperfusion injury. The execution of necroptosis is mediated by the necrosome, a multi-protein complex culminating in the activation of the mixed lineage kinase domain-like protein (MLKL). Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[1] Given its central role, MLKL has emerged as a key therapeutic target for diseases driven by excessive necroptotic cell death. This technical guide provides an in-depth overview of Mlkl-IN-4, a potent and specific inhibitor of MLKL, and its impact on the necrosome complex.

This compound: Mechanism of Action

This compound, also identified as compound 56 in its discovery publication, is a uracil-based small molecule that potently inhibits human MLKL-mediated necroptosis.[2] Unlike some other kinase inhibitors that target the ATP-binding pocket, this compound acts downstream of the initial necrosome formation and MLKL phosphorylation by its upstream kinase, RIPK3.[3]

The primary mechanism of action of this compound involves the significant inhibition of MLKL translocation to the plasma membrane.[2] While it also partially inhibits the oligomerization of MLKL, its most pronounced effect is on preventing the trafficking of activated MLKL to the cell surface.[2] Critically, this compound does not affect the phosphorylation status of RIPK1 or MLKL itself, indicating its specificity for a downstream event in the necroptosis cascade.[3]

Subsequent studies have revealed that this compound forms a covalent bond with Cysteine 86 (Cys86) within the N-terminal four-helix bundle domain of human MLKL.[1] This covalent modification is believed to be the basis for its inhibitory activity.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized in various cellular assays. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| EC50 (Necroptosis Inhibition) | HT-29 | 82 nM | [3] |

| RIPK1 Kinase Inhibition (at 10 µM) | In vitro | Slight Inhibition | [3] |

| Effect on RIPK1 Phosphorylation | HT-29 cells | No effect | [3] |

| Effect on MLKL Phosphorylation | HT-29 cells | No effect | [3] |

Table 1: In vitro and cellular activity of this compound.

| Mechanism | Observation | Concentration | Cell Line | Reference |

| MLKL Translocation to Membrane | Significant Inhibition | 1 µM | HT-29 | [3] |

| MLKL Oligomerization | Partial Inhibition | Not specified | Not specified | [2] |

Table 2: Mechanistic effects of this compound on MLKL function.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams illustrate the necroptosis signaling pathway, the mechanism of this compound, and the workflows of key experimental protocols.

References

Unraveling the Non-Necroptotic Functions of MLKL: A Technical Guide to Mlkl-IN-4 as a Molecular Probe

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the non-necroptotic functions of the Mixed Lineage Kinase Domain-Like (MLKL) protein and the utility of a potent inhibitor, Mlkl-IN-4, in their investigation. Beyond its well-established role as the executioner of necroptosis, MLKL is emerging as a key player in a diverse range of cellular processes, including inflammation, autophagy, and intercellular communication. This compound, by specifically targeting MLKL, offers a valuable tool to dissect these novel functions.

Introduction to MLKL and its Non-Necroptotic Roles

Mixed Lineage Kinase Domain-Like (MLKL) protein is a pseudokinase that acts as the terminal effector in the necroptotic cell death pathway. Upon phosphorylation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to its rupture. However, a growing body of evidence reveals that MLKL participates in various cellular processes independently of cell death. These non-necroptotic functions of MLKL are of significant interest for understanding fundamental cell biology and for the development of novel therapeutics for a range of diseases.

This guide will delve into the key non-necroptotic functions of MLKL and provide an overview of this compound, a selective inhibitor that can be instrumental in elucidating these pathways.

This compound: A Potent and Selective MLKL Inhibitor

This compound is a small molecule inhibitor that has been shown to potently block necroptosis. Its mechanism of action involves the inhibition of MLKL translocation to the plasma membrane, a critical step in the execution of necroptotic cell death.[1] This specific mode of action, downstream of MLKL phosphorylation, makes it an ideal tool to investigate the roles of MLKL that are dependent on its translocation and oligomerization, without affecting upstream signaling events.

Quantitative Data on this compound

| Parameter | Value | Cell Line | Assay | Reference |

| Necroptosis Inhibition (EC50) | 82 nM | HT-29 | Cell Viability Assay | [1] |

| Inhibition of MLKL Translocation | Effective at 1 µM | HT-29 | Immunofluorescence | [1] |

Key Non-Necroptotic Functions of MLKL

Emerging research has implicated MLKL in several fundamental cellular processes beyond its role in programmed necrosis. This compound can be a critical tool to validate and further explore these functions.

Regulation of NLRP3 Inflammasome Activation

MLKL activation can trigger the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system. This occurs through the induction of potassium efflux, a known trigger for NLRP3 activation.[2][3][4][5] This non-necroptotic function links MLKL to inflammatory responses and the secretion of pro-inflammatory cytokines like IL-1β.

Experimental Protocol: Assessing the Effect of this compound on NLRP3 Inflammasome Activation

Objective: To determine if this compound can inhibit MLKL-dependent NLRP3 inflammasome activation.

Cell Line: Bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.

Methodology:

-

Cell Culture and Priming: Culture BMDMs or PMA-differentiated THP-1 cells. Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 3-4 hours) to induce pro-IL-1β expression.

-

Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO).

-

Induction of MLKL-dependent NLRP3 Activation: Induce necroptosis and subsequent inflammasome activation using a combination of stimuli such as TNF-α, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk).

-

Sample Collection: After a defined incubation period (e.g., 6-8 hours), collect the cell culture supernatants and lyse the cells.

-

Analysis:

-

IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit.

-

Western Blot: Analyze cell lysates and supernatants for cleaved caspase-1 (p20) and pro-caspase-1 to assess inflammasome activation.

-

ASC Speck Visualization: Perform immunofluorescence staining for the adaptor protein ASC to visualize the formation of inflammasome specks.

-

Expected Outcome: this compound is expected to reduce the secretion of IL-1β and the cleavage of caspase-1 in a dose-dependent manner, indicating its inhibitory effect on MLKL-mediated NLRP3 inflammasome activation.

Signaling Pathway: MLKL-Mediated NLRP3 Inflammasome Activation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. MLKL activation triggers NLRP3-mediated processing and release of IL-1β independent of gasdermin-D - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MLKL Activation Triggers NLRP3-Mediated Processing and Release of IL-1β Independently of Gasdermin-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] MLKL Activation Triggers NLRP3-Mediated Processing and Release of IL-1β Independently of Gasdermin-D | Semantic Scholar [semanticscholar.org]

Unveiling Cellular Mechanisms: A Technical Guide to the Application of Mlkl-IN-4 in Necroptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key effector in this pathway is the mixed lineage kinase domain-like (MLKL) protein. Upon activation, MLKL translocates to the plasma membrane, leading to its disruption and subsequent cell death. The study of necroptosis has been significantly advanced by the development of specific inhibitors that target key components of this pathway. This technical guide focuses on the basic research applications of Mlkl-IN-4, a potent and specific inhibitor of MLKL, in cell biology. This compound provides a valuable tool for dissecting the molecular events downstream of MLKL activation and for exploring the therapeutic potential of targeting necroptosis.

Mechanism of Action of this compound

This compound, also known as compound 56, is a uracil derivative that potently inhibits necroptosis.[1][2] Unlike some other MLKL inhibitors that target the initial phosphorylation and oligomerization steps, this compound acts at a later stage of the necroptotic cascade.[1][2] Specifically, it functions downstream of MLKL phosphorylation by its upstream kinase, RIPK3.[1][2] While it only partially inhibits the formation of MLKL oligomers, its primary mechanism of action is the significant inhibition of the translocation of these oligomers to the plasma membrane.[1][3][4] This blockade of membrane translocation effectively prevents the execution of necroptotic cell death. Notably, at a concentration of 10 μM, this compound shows slight inhibition of RIPK1 but does not affect the phosphorylation status of either RIPK1 or MLKL, highlighting its specificity for the downstream events in the pathway.[1][2]

Quantitative Data Summary

The potency of this compound has been quantified in cell-based assays. The following table summarizes the key quantitative data for this inhibitor.

| Inhibitor | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound (compound 56) | HT-29 | Necroptosis Inhibition | EC50 | 82 nM | [1][2] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and its application in experimental settings, the following diagrams have been generated using the DOT language.

Necroptosis Signaling Pathway and the Action of this compound

Caption: Necroptosis signaling cascade and the inhibitory point of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: A typical experimental workflow for characterizing this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following protocols are based on the methodologies described in the primary literature.

Protocol 1: Cell Viability Assay to Determine EC50 of this compound

This protocol is designed to quantify the protective effect of this compound against necroptosis induction.

Materials:

-

HT-29 human colon adenocarcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human TNF-α

-

Smac mimetic (e.g., birinapant)

-

z-VAD-fmk (pan-caspase inhibitor)

-

This compound

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Methodology:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMEM.

-

Treatment:

-

Pre-treat the cells with the desired concentrations of this compound for 1 hour.

-

Induce necroptosis by adding a mixture of human TNF-α (final concentration, e.g., 20 ng/mL), Smac mimetic (final concentration, e.g., 100 nM), and z-VAD-fmk (final concentration, e.g., 20 µM).

-

Include appropriate controls: untreated cells, cells treated with necroptosis inducers only, and cells treated with this compound only.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings to the untreated control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Protocol 2: MLKL Membrane Translocation Assay

This immunofluorescence-based assay visualizes the inhibitory effect of this compound on the translocation of MLKL to the plasma membrane.

Materials:

-

HT-29 cells

-

Glass coverslips

-

Necroptosis induction reagents (as in Protocol 1)

-

This compound

-

Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against MLKL (or phosphorylated MLKL)

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Fluorescence microscope

Methodology:

-

Cell Culture: Seed HT-29 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with this compound (e.g., 1 µM) for 1 hour.

-

Induce necroptosis as described in Protocol 1.

-

Include a control group treated with necroptosis inducers but without the inhibitor.

-

-

Fixation and Permeabilization:

-

After the desired incubation time (e.g., 4-6 hours), wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Immunostaining:

-

Block non-specific binding with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-MLKL antibody diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS.

-

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In necroptotic cells, MLKL will show a punctate pattern at the plasma membrane. In this compound-treated cells, MLKL should remain diffuse in the cytoplasm.

Protocol 3: MLKL Oligomerization Assay

This Western blot-based protocol assesses the effect of this compound on the formation of MLKL oligomers.

Materials:

-

HT-29 cells

-

Necroptosis induction reagents (as in Protocol 1)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Non-reducing sample buffer (without β-mercaptoethanol or DTT)

-

SDS-PAGE gels

-

Western blot apparatus and reagents

-

Primary antibody against MLKL

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Methodology:

-

Cell Treatment and Lysis:

-

Treat HT-29 cells in a 6-well plate with necroptosis inducers and this compound as described in the previous protocols.

-

After the desired incubation time, wash the cells with cold PBS and lyse them in lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Sample Preparation and Electrophoresis:

-

Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis.

-

-

Western Blotting:

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary anti-MLKL antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Detect the protein bands using a chemiluminescence detection system. MLKL oligomers will appear as high-molecular-weight bands under non-reducing conditions.

Conclusion

This compound is a valuable chemical probe for the investigation of necroptosis. Its specific mechanism of action, targeting the membrane translocation of MLKL, allows for the precise dissection of the terminal events in this cell death pathway. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the cell biology of necroptosis and its implications in health and disease. The favorable pharmacological properties of this compound, such as its reduced off-target effects, also make it an attractive starting point for the development of novel therapeutics targeting MLKL-driven pathologies.[3][4]

References

An In-depth Technical Guide to the Chemical Properties and Stability of Mlkl-IN-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and biological activity of Mlkl-IN-4, a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal effector in the necroptosis pathway. This document includes detailed experimental protocols and data presented in a structured format to facilitate its use in research and drug development.

Core Chemical Properties

This compound is a uracil-based derivative that has demonstrated significant potential as a chemical probe for studying necroptosis and as a lead compound for the development of therapeutics targeting diseases associated with this form of programmed cell death.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₇ClN₄O₅ | |

| Molecular Weight | 559.01 g/mol | |

| CAS Number | 3031406-17-1 | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (as determined by HPLC) | |

| Solubility | Soluble in DMSO | |

| Sparingly soluble in ethanol | ||

| Insoluble in water | ||

| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for several months. |

Biological Activity and Stability

This compound is a highly potent inhibitor of human MLKL-mediated necroptosis. It acts downstream of MLKL phosphorylation, effectively preventing its translocation to the plasma membrane.

| Parameter | Value | Cell Line | Conditions | Reference |

| EC₅₀ (Necroptosis Inhibition) | 82 nM | HT-29 | TNF-α, Smac mimetic, Z-VAD-FMK | |

| In Vitro Half-Life (T½) | > 48 hours | |||

| Glutathione (GSH) Reactivity | >150-fold lower reaction rate compared to TC13172 |

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect at a critical step in the necroptosis signaling cascade. The diagram below illustrates the canonical necroptosis pathway and the point of intervention for this compound.

Caption: Necroptosis pathway and this compound's point of inhibition.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the methods described by Cui B, et al. (2022). A detailed, step-by-step synthesis protocol would be proprietary to the developing laboratory. For research purposes, it is recommended to acquire the compound from a reputable chemical supplier.

Necroptosis Inhibition Assay in HT-29 Cells

This protocol details the methodology to assess the inhibitory effect of this compound on necroptosis in the human colon adenocarcinoma cell line, HT-29.

Materials:

-

HT-29 cells (ATCC HTB-38)

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Human TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., Birinapant or a similar IAP inhibitor)

-

Z-VAD-FMK (pan-caspase inhibitor)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® or LDH cytotoxicity assay kit)

-

96-well plates

Procedure:

-

Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted compound to the respective wells and incubate for 1-2 hours.

-

Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents in cell culture medium. Final concentrations are typically in the range of:

-

TNF-α: 10-100 ng/mL

-

Smac mimetic: 100-5

-

Methodological & Application

Application Notes and Protocols for Inducing Necroptosis in HT-29 Cells

Topic: Induction of Necroptosis in HT-29 Cells Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user-specified compound, MLKL-IN-4, is a potent inhibitor of necroptosis in HT-29 cells with an EC50 of 82 nM and acts downstream of MLKL phosphorylation.[1] Therefore, it cannot be used to induce necroptosis. This document provides a detailed protocol for the widely established method of inducing necroptosis in the human colorectal adenocarcinoma cell line HT-29 using a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK), collectively referred to as TSZ.

Quantitative Data Summary

The following table summarizes quantitative data from studies inducing necroptosis in HT-29 cells using the TSZ protocol. This data illustrates the typical response of these cells to necroptotic stimuli.

| Parameter Measured | Treatment Conditions | Time Point(s) | Result | Reference(s) |

| Cell Viability / Death | TNF-α (10 ng/mL), SM-164 (100 nM), z-VAD-FMK (20 µM) | 24 h | Significant increase in propidium iodide positive (PI+) cells, indicating cell death. | [2] |

| TNF-α (10 ng/mL), Smac mimetic (100 nM), z-VAD (20 µM) | 24 h | Necroptosis induction confirmed by cellular ATP assay and Sytox Green uptake. | [3] | |

| TNF-α, Smac mimetic, IDN-6556 (TSI) | >4.5 h | Onset of cell lysis observed. | [2][4] | |

| Protein Phosphorylation | TNF-α, Smac mimetic, IDN-6556 (TSI) | 1.5 - 4.5 h | Emergence of RIPK1, RIPK3, and MLKL phosphorylation. | [2] |

| TNF-α (20 ng/mL), Smac-mimetic (100 nM), Z-VAD-FMK (20 μM) | 6 h | MLKL phosphorylation at Ser358 detected. | ||

| TNF-α, Smac mimetic, IDN-6556 (TSI) | 7.5 h | Phosphorylated MLKL (pS358) hotspots observed at the plasma membrane. | [2][4] | |

| MLKL Oligomerization & Translocation | TNF-α, Smac-mimetic, Z-VAD-FMK (TSZ) | 6 h | MLKL tetramer formation and translocation to the membrane fraction observed. | |

| Cytokine Production | TNF-α, Smac mimetic, z-VAD-FMK (TSZ) | Not Specified | Increased release of cytokines such as CXCL8, CXCL1, and CCL20. |

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the key signaling events in TSZ-induced necroptosis and the general experimental workflow.

Caption: TSZ-Induced Necroptosis Signaling Pathway in HT-29 Cells.

Caption: Experimental Workflow for Inducing Necroptosis in HT-29 Cells.

Experimental Protocols

This section provides a detailed methodology for inducing necroptosis in HT-29 cells using the TSZ combination.

Materials and Reagents

-

Cell Line: HT-29 human colorectal adenocarcinoma cells.

-

Culture Medium: McCoy's 5A or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents:

-

Human TNF-α (Tumor Necrosis Factor-alpha)

-

Smac mimetic (e.g., SM-164, Birinapant)

-

Pan-caspase inhibitor (e.g., z-VAD-FMK)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell viability dyes (e.g., Propidium Iodide, SYTOX Green)

-

Reagents for Western Blotting (lysis buffer, antibodies against MLKL, p-MLKL S358, etc.)

-

Cell Culture and Seeding

-

Culture HT-29 cells in a 37°C, 5% CO₂ incubator.

-

Passage cells upon reaching 80-90% confluency.

-

For experiments, harvest cells using Trypsin-EDTA and neutralize with complete culture medium.

-

Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and recover by incubating for 24 hours.

Induction of Necroptosis

-

Reagent Preparation: Prepare stock solutions of TNF-α, Smac mimetic, and z-VAD-FMK in appropriate solvents (e.g., sterile water for TNF-α, DMSO for Smac mimetic and z-VAD-FMK) at high concentrations. Further dilute to working concentrations in culture medium just before use.

-

Treatment:

-

Aspirate the old medium from the HT-29 cells.

-

Add fresh medium containing the final concentrations of the TSZ cocktail. Recommended starting concentrations are:

-

Controls: Always include appropriate controls:

-

Untreated cells (vehicle only)

-

Cells treated with individual components (T, S, or Z alone)

-

Cells treated with T and S to induce apoptosis (optional)

-

-

-

Incubation: Return the plates to the 37°C, 5% CO₂ incubator for the desired experimental duration. Necroptotic events in HT-29 cells are typically observed between 4 and 24 hours post-treatment.[2][3][4]

Assessment of Necroptosis

A. Cell Viability/Death Assay (using SYTOX Green/Propidium Iodide)

-

At the end of the incubation period, add a cell-impermeant DNA dye like SYTOX Green or Propidium Iodide to the culture medium at the manufacturer's recommended concentration.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader or visualize and quantify the percentage of positive (dead) cells using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates a loss of plasma membrane integrity, a hallmark of necroptosis.[3]

B. Western Blot for MLKL Phosphorylation

-

After treatment, place the culture plate on ice and wash the cells once with ice-cold PBS.

-

Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Collect the cell lysates and clarify by centrifugation.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against phosphorylated MLKL (p-MLKL, specifically at Ser358 for human MLKL) and total MLKL.[2] Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. An increase in the p-MLKL/total MLKL ratio confirms the activation of the necroptotic pathway.

Note on Using Inhibitors like this compound: To validate the necroptotic pathway or study the function of specific proteins, inhibitors are used. An MLKL inhibitor like this compound (at a concentration such as 1 µM) would typically be added to the cells 1-2 hours before adding the TSZ stimulus.[1] This pre-treatment allows the inhibitor to enter the cells and engage its target before the necroptotic cascade is initiated. A successful inhibition would result in a significant reduction in cell death and p-MLKL levels compared to the TSZ-only treated group.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MLKL trafficking and accumulation at the plasma membrane control the kinetics and threshold for necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAMK2/CaMKII activates MLKL in short-term starvation to facilitate autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

Application Notes and Protocols for Mlkl-IN-4 in Cell-Based Necroptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction